molecular formula C12H15NO2 B1267500 (2-Hydroxy-phenyl)-piperidin-1-yl-methanone CAS No. 2890-83-7

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone

Cat. No. B1267500
CAS RN: 2890-83-7
M. Wt: 205.25 g/mol
InChI Key: PRRBIQSVUGRKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2-Hydroxy-phenyl)-piperidin-1-yl-methanone” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The 2-hydroxyphenyl group suggests the presence of a phenolic compound, which are known for their antioxidant properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction . The 2-hydroxyphenyl group could potentially be introduced through a substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring and the 2-hydroxyphenyl group . The exact structure would depend on the specific arrangement and connectivity of these groups.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the piperidine ring and the 2-hydroxyphenyl group . For example, the phenolic OH group could potentially be involved in hydrogen bonding or deprotonation reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the piperidine ring and the 2-hydroxyphenyl group. For example, the phenolic OH group could contribute to the compound’s solubility in water .

Scientific Research Applications

Antibacterial Agents

The structural analogs of 2-(piperidine-1-carbonyl)phenol have been studied for their antibacterial properties. For instance, compounds with similar phenolic and piperidine components have shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications of 2-(piperidine-1-carbonyl)phenol in developing new antibacterial agents .

Boron Neutron Capture Therapy (BNCT)

Compounds related to 2-(piperidine-1-carbonyl)phenol have been used to develop fluorescence sensors targeting boronic acids. These sensors are crucial for BNCT, a cancer treatment method that relies on the capture of neutrons by boron-10, leading to highly localized radiation damage .

Metal Ion Detection

The benzoxazole derivatives of phenolic compounds, which share a structural resemblance with 2-(piperidine-1-carbonyl)phenol , have been utilized for the detection of metal ions like copper. This application is significant in environmental monitoring and industrial processes .

Pharmacological Applications

Piperidine derivatives, including those related to 2-(piperidine-1-carbonyl)phenol , are present in various classes of pharmaceuticals. They have been extensively studied for their therapeutic potential, including anticancer, anticonvulsant, and anti-inflammatory effects .

Anticancer Research

Specific piperidine compounds have shown promise as clinical agents against cancers such as breast, prostate, and lung cancer. Research indicates that 2-(piperidine-1-carbonyl)phenol could be explored for similar applications, particularly in combination with other novel drugs .

Apoptosis Induction

Related compounds have been investigated for their ability to induce apoptosis in cancer cells. This is achieved through the modulation of mitochondrial membrane potential and the activation of apoptotic pathways, suggesting a potential application for 2-(piperidine-1-carbonyl)phenol in cancer therapy .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could potentially involve further exploration of its synthesis, properties, and potential biological activities . This could include studies to optimize its synthesis, investigations of its interactions with biological targets, and assessments of its potential therapeutic applications.

properties

IUPAC Name

(2-hydroxyphenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-7-3-2-6-10(11)12(15)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRBIQSVUGRKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279925
Record name (2-Hydroxyphenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone

CAS RN

2890-83-7
Record name NSC14615
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14615
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Hydroxyphenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.